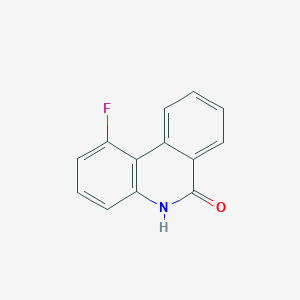![molecular formula C29H18O B13132661 [9,9'-Bianthracene]-10-carbaldehyde CAS No. 77802-21-2](/img/structure/B13132661.png)
[9,9'-Bianthracene]-10-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[9,9’-Bianthracene]-10-carbaldehyde is an organic compound that features a bianthracene core with an aldehyde functional group at the 10th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9,9’-Bianthracene]-10-carbaldehyde typically involves the following steps:
Formation of Bianthracene Core: The bianthracene core can be synthesized through a Diels-Alder reaction between anthracene and a suitable dienophile, followed by dehydrogenation.
Introduction of Aldehyde Group: The aldehyde group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the bianthracene core with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for [9,9’-Bianthracene]-10-carbaldehyde are not well-documented, likely due to its specialized applications and relatively low demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [9,9’-Bianthracene]-10-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the anthracene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).
Major Products
Oxidation: [9,9’-Bianthracene]-10-carboxylic acid.
Reduction: [9,9’-Bianthracene]-10-methanol.
Substitution: Various substituted bianthracene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, [9,9’-Bianthracene]-10-carbaldehyde is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of photophysical properties and charge transfer mechanisms.
Biology
While direct biological applications are limited, derivatives of [9,9’-Bianthracene]-10-carbaldehyde can be used in the development of fluorescent probes and sensors for biological imaging.
Medicine
Potential medicinal applications include the development of novel organic compounds with therapeutic properties, although this area is still under research.
Industry
In industry, [9,9’-Bianthracene]-10-carbaldehyde is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its luminescent properties .
Mechanism of Action
The mechanism by which [9,9’-Bianthracene]-10-carbaldehyde exerts its effects is primarily through its photophysical properties. The compound can absorb light and undergo intramolecular charge transfer, leading to fluorescence. This makes it useful in applications requiring light emission and energy transfer.
Comparison with Similar Compounds
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with similar photophysical properties but lacking the aldehyde functional group.
9,10-Diphenylanthracene: Another derivative of anthracene with enhanced luminescent properties.
[9,9’-Bianthracene]-10-carboxylic acid: The oxidized form of [9,9’-Bianthracene]-10-carbaldehyde.
Uniqueness
[9,9’-Bianthracene]-10-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further chemical modifications and enhances its utility in synthetic chemistry and materials science .
Properties
CAS No. |
77802-21-2 |
|---|---|
Molecular Formula |
C29H18O |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
10-anthracen-9-ylanthracene-9-carbaldehyde |
InChI |
InChI=1S/C29H18O/c30-18-27-23-13-5-7-15-25(23)29(26-16-8-6-14-24(26)27)28-21-11-3-1-9-19(21)17-20-10-2-4-12-22(20)28/h1-18H |
InChI Key |
BOWPKRAUTREVDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13132580.png)
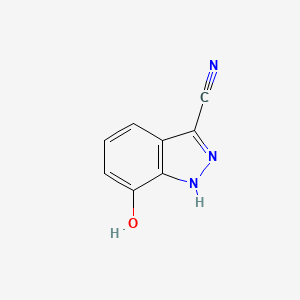
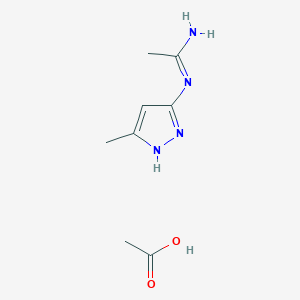
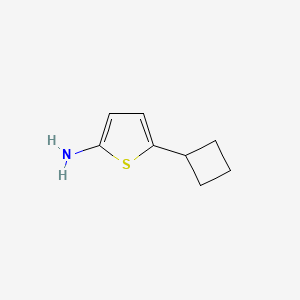
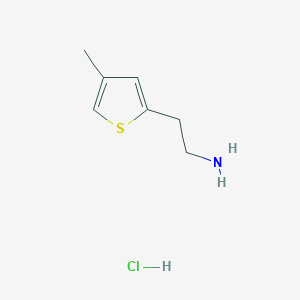

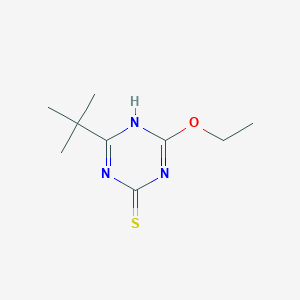

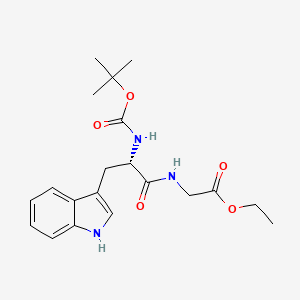
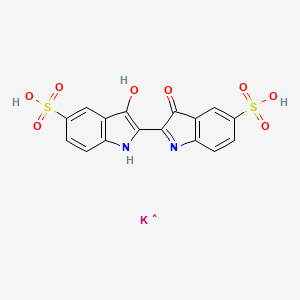
![4,4'-Dibromo-[2,2'-bipyridine]-6,6'-dicarboxylic acid](/img/structure/B13132638.png)
![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B13132641.png)
